Summary of the Application: CHIR-98024 has been used in the development of high-performance spiro-branched polymeric membranes for sustainability applications .
Methods of Application or Experimental Procedures: The researchers designed a branched microporous poly (aryl piperidinium) membrane that combines ultra-high Cl− conductivity, excellent mechanical and chemical stability, and solution processability . The design involved the use of stereo-contorted spirobifluorene monomers to control the topology and orientations of branched chains, achieving balanced rigidity and flexibility . The loose chain packing structure reduces the energy barrier for ion dissociation and diffusion within the polymer networks, which can be processed into large-area membranes aided by a colloidal method .
Results or Outcomes: When applied to redox flow batteries, the microporous membranes deliver record-breaking performance at a high current density of 400 mA cm−2 . This work suggests a feasible strategy for the development of high-performance membranes that will find more applications critical to sustainability .
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine is a complex organic compound characterized by its unique structural features. The compound contains a pyridine ring substituted with a nitro group and multiple amine functionalities, which contribute to its chemical reactivity and potential biological activity. The presence of the dichlorophenyl and imidazole moieties further enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound's reactivity can be attributed to the functional groups present:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications.
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This enzyme is implicated in various diseases, including diabetes and neurodegenerative disorders. In vitro studies have shown that this compound can improve insulin sensitivity and glucose transport, suggesting its potential utility in treating metabolic disorders .
The synthesis of N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine typically involves multiple steps:
Optimization of reaction conditions is essential to maximize yield and purity.
This compound has potential applications in:
Interaction studies indicate that N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine effectively binds to GSK-3β, inhibiting its activity. This interaction has been shown to lead to increased glycogen storage and improved glucose metabolism in cellular models . Further studies are needed to explore its interactions with other kinases and cellular targets.
Several compounds share structural similarities with N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Notable Differences |
---|---|---|---|
5-Nitropyridine-2,6-diamine | Contains nitro and amine groups | GSK-3β inhibition | Lacks additional aromatic substituents |
4-Amino-N-(pyridin-3-yl)-benzamide | Aromatic amine structure | Moderate kinase inhibition | Simpler structure without pyrimidine |
1H-Imidazo[4,5-b]pyridine derivatives | Imidazole core | Varies widely | Different core structure affects activity |
2-Amino-N-(4-chlorobenzyl)-pyrimidinamine | Chlorobenzene substitution | GSK inhibition | Different substitution pattern alters specificity |
The unique combination of the dichlorophenyl group with imidazole and nitropyridine makes N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine particularly interesting for targeted therapeutic strategies against diseases associated with GSK-3β dysregulation.
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine represents a highly potent and selective adenosine triphosphate-competitive inhibitor of both glycogen synthase kinase-3 alpha and glycogen synthase kinase-3 beta isoforms. The compound, commonly referenced as CHIR-98014, demonstrates exceptional binding affinity and selectivity characteristics that distinguish it from other protein kinase inhibitors [1] [2] [3].
The compound exhibits remarkably similar binding affinities for both GSK-3 isoforms, with half-maximal inhibitory concentration values of 0.65 nanomolar for GSK-3α and 0.58 nanomolar for GSK-3β [1] [4] [2]. These values represent exceptionally high binding affinities, positioning the compound among the most potent GSK-3 inhibitors described in the literature. The inhibition constant (Ki) for GSK-3β has been determined to be 0.87 nanomolar, confirming the tight binding interaction between the compound and the target enzyme [5] [6].
The selectivity profile of N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine demonstrates exceptional discrimination between GSK-3 isoforms and other protein kinases. Comparative analysis reveals selectivity ratios exceeding 500-fold to greater than 10,000-fold for GSK-3 versus a panel of 20 other protein kinases, including structurally related kinases such as cyclin-dependent kinase 2 and extracellular signal-regulated kinase 2 [2] [7] [8]. Specifically, the compound shows 6,400-fold selectivity for GSK-3 over cyclin-dependent kinase 2, with an half-maximal inhibitory concentration of 3.7 micromolar for the latter target [5] [6].
Target Kinase | IC50/Ki Value | Selectivity Ratio | Binding Characteristics |
---|---|---|---|
GSK-3α | 0.65 nM | 1.0 (reference) | High affinity ATP-competitive |
GSK-3β | 0.58 nM | 1.0 (reference) | High affinity ATP-competitive |
CDK2 | >3.7 μM | >6400-fold | Low affinity, different binding mode |
ERK2 | >3.7 μM | >6400-fold | Low affinity, different binding mode |
cdc2 | 3.7 μM | 6400-fold | Low affinity, different binding mode |
DYRK1A | ~325 nM | ~560-fold | Moderate affinity, conserved residues |
DYRK1B | ~171 nM | ~295-fold | Moderate affinity, conserved residues |
The closest off-target interactions occur with Down syndrome-related kinases DYRK1A and DYRK1B, which show inhibition constants of 325 nanomolar and 171 nanomolar, respectively [9]. This cross-reactivity may result from conserved structural features in the adenosine triphosphate-binding sites of these kinases, particularly the presence of aromatic residues that can engage in π-π stacking interactions with the compound [9].
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine functions as a simple competitive inhibitor with respect to adenosine triphosphate binding [5] [6]. The compound competes directly with adenosine triphosphate for binding to the nucleotide-binding pocket of GSK-3, exhibiting classical competitive inhibition kinetics characterized by increased apparent Km values for adenosine triphosphate without affecting the maximum velocity (Vmax) of the enzymatic reaction [10] [11].
The adenosine triphosphate-competitive nature of inhibition has been confirmed through kinetic analysis demonstrating that the inhibitory potency is inversely related to adenosine triphosphate concentration [6]. At physiological adenosine triphosphate concentrations (typically 1-10 millimolar in cells), the compound maintains effective inhibition of GSK-3 activity, indicating favorable pharmacodynamic properties for cellular applications [10].
The binding kinetics of the compound involve rapid association with the GSK-3 adenosine triphosphate-binding site, followed by formation of a stable enzyme-inhibitor complex. The high binding affinity reflects both favorable association kinetics and slow dissociation from the target binding site [12]. Molecular dynamics simulations have revealed that the compound forms multiple stabilizing interactions within the adenosine triphosphate-binding pocket, contributing to the observed high affinity and slow dissociation kinetics [13] [14].
Kinetic Parameter | Value | Reference |
---|---|---|
IC50 GSK-3α | 0.65 nM | Tocris, R&D Systems |
IC50 GSK-3β | 0.58 nM | Tocris, R&D Systems |
Ki GSK-3β | 0.87 nM | TargetMol, MedChemExpress |
Mechanism | ATP-competitive inhibition | Multiple sources |
Selectivity vs cdc2 | ~6400-fold | Calculated from IC50 values |
Selectivity vs other kinases | >500-fold to >10,000-fold | Sigma-Aldrich, Tocris |
The exceptional selectivity of N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine for GSK-3 over other protein kinases derives from specific molecular interactions with unique structural features within the GSK-3 adenosine triphosphate-binding pocket. The compound exploits subtle but critical differences in the three-dimensional architecture of the GSK-3 binding site compared to other kinases [15] [13].
The primary binding interactions occur through hydrogen bonding with key residues Asp133 and Val135, which form part of the hinge region connecting the N-terminal and C-terminal lobes of the kinase domain [16] [17] [13]. These residues are highly conserved across protein kinases but adopt slightly different conformations in GSK-3 that favor binding of the compound. Additional critical interactions involve Lys85, which participates in adenosine triphosphate binding and positioning, and Arg141, which contributes to the unique substrate recognition properties of GSK-3 [15] [13] [18].
The compound's selectivity is further enhanced by specific interactions with residues that are unique to GSK-3 or adopt different conformations compared to other kinases. Molecular dynamics simulations have identified Ile62, Phe67, and Gln185 as key determinants of selectivity, with these residues forming favorable hydrophobic and polar contacts with the compound that are not replicated in other kinases [13] [14]. The glycine-rich loop (residues 62-70) undergoes conformational changes upon inhibitor binding that promote catalytic competence in GSK-3 but may not be optimally positioned in other kinases [19] [20].
Structural Feature | Key Residues | Functional Role | Selectivity Contribution |
---|---|---|---|
ATP-binding pocket | Asp133, Val135, Lys85, Ala83 | ATP binding and competitive inhibition | Key target for ATP-competitive inhibitors |
Hinge region | Connects N- and C-terminal lobes | Domain flexibility and ATP access | Subtle differences enable selectivity |
Glycine-rich loop | Residues 62-70, contains Phe67 | Catalytic competence and substrate positioning | Conformational changes upon substrate binding |
C-loop | Contains Phe93, Gln89, Asn95 | Substrate binding and kinase activation | Unique to GSK-3 substrate recognition |
Primed phosphate pocket | Arg96, Arg180, Lys205 | Primed substrate recognition | Distinctive feature of GSK-3 family |
The compound's binding mode involves multiple contact points that collectively contribute to the observed selectivity profile. The dichlorophenyl moiety engages in hydrophobic interactions with residues in the adenosine triphosphate-binding pocket, while the imidazole ring forms specific hydrogen bonds and aromatic stacking interactions. The nitropyridine group contributes additional polar contacts that stabilize the inhibitor-enzyme complex [21] [13].
Crystallographic studies of GSK-3β in complex with structurally related inhibitors have provided insights into the binding mode and selectivity determinants. The compound adopts a binding conformation that maximizes complementarity with the GSK-3 adenosine triphosphate-binding site while minimizing favorable interactions with other kinases [22] [23]. This selectivity profile is particularly important given the high degree of sequence conservation within protein kinase adenosine triphosphate-binding sites [10] [24].
Acute Toxic